molecular formula C9H12N2O2S B1307003 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid CAS No. 876716-40-4

3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid

Cat. No.: B1307003
CAS No.: 876716-40-4
M. Wt: 212.27 g/mol
InChI Key: AJFPZHGKCBBUGX-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Reactivity

Research on related heterocyclic compounds, such as benzodiazepines, thiazoles, and diazepines, highlights the importance of these scaffolds in the synthesis of compounds with potential biological activities. For instance, the synthetic utilities of o-phenylenediamines in the preparation of benzimidazoles, quinoxalines, and benzo(1,5)diazepines showcase a variety of electrophilic reagents yielding compounds with significant biological applications (Ibrahim, 2011). Similarly, the review on 2,3-benzodiazepine-related compounds, including diazepines fused with five-membered nitrogen heterocycles, underscores the medicinal potential of these compounds, which could serve as a foundation for exploring the applications of 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid (Földesi et al., 2018).

Biological Activity and Pharmacological Potential

The review and synthesis of benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties provide insights into the chemical versatility and potential therapeutic applications of related structures. These synthesized derivatives were evaluated for their biological activities, indicating the significance of thiazole-based compounds in developing new therapeutic agents (Raut et al., 2020). Moreover, studies on the Knoevenagel condensation products towards the development of anticancer agents further illustrate the critical role of chemical reactions in synthesizing biologically active molecules, potentially relevant to the applications of this compound (Tokala et al., 2022).

Biochemical Analysis

Biochemical Properties

3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This binding can result in conformational changes in the target molecule, affecting its activity and interactions with other biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, this compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations and impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity. For example, binding to transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can affect its distribution within cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria can influence mitochondrial function and energy production, while targeting to the nucleus can affect gene expression and cellular signaling .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9-10-4-2-3-5-11(6)9/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFPZHGKCBBUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NCCCCN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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